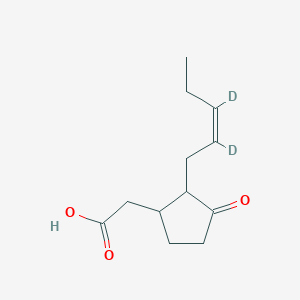

(+/-)-Jasmonic Acid-9,10-d2

Overview

Description

(+/-)-Jasmonic Acid-9,10-d2 is an isotope form of Oleic acid . Oleic acid is a monounsaturated omega-9 fatty acid obtained from multiple animal and vegetable fats and oils . It is a major component of membrane phospholipids .

Synthesis Analysis

The synthesis of (+/-)-Jasmonic Acid-9,10-d2 involves the use of quinoline, deuterium, and Pd-BaSO4 in hexane . The yield of the reaction is approximately 90% .

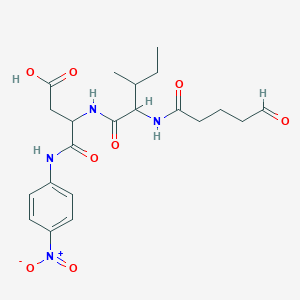

Molecular Structure Analysis

The molecular formula of (+/-)-Jasmonic Acid-9,10-d2 is C18H32D2O2 . The SMILES representation of the molecule is CCCCCCCCCC([2H])C([2H])CCCCCCCC(O)=O .

Chemical Reactions Analysis

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Physical And Chemical Properties Analysis

The physical and chemical properties of (+/-)-Jasmonic Acid-9,10-d2 are as follows :

Scientific Research Applications

Role in Plant Development and Stress Response : Jasmonic acid (JA) is a growth regulator in higher plants, involved in plant development and response to biotic and abiotic stress. It's found in high levels in young leaves, flowers, fruit, seeds, and seedlings of soybean plants. JA levels increase in response to dehydration, suggesting its role in environmental signal response (Creelman & Mullet, 1995).

Enhanced Detection Methods : A method using liquid chromatography-ion trap mass spectrometry (LC-IT-MS/MS) after derivatization enhances the sensitivity of detecting jasmonic acid, improving quantification in real samples like rice floret and wintersweet. This aids in studying JA's physiological and biological activities in plants (Chen, Chen, & Chen, 2012).

Enhancing Plant Tolerance to Salt Stress : Exogenous JA can enhance wheat seedlings' tolerance to salt stress. It increases the activities of antioxidant enzymes, reduces oxidative stress markers, and boosts the content of antioxidative compounds, suggesting its potential in improving plant stress resistance (Qiu et al., 2014).

Wound-Induced Changes in Plants : JA is part of a signal-transduction pathway that increases nicotine synthesis in response to leaf wounding in Nicotiana sylvestris. The study investigates the quantitative relationships between the stimulus (wounding), JA, and the response (nicotine accumulation), highlighting JA's role in plant defense mechanisms (Baldwin et al., 1997).

Signal Pathway in Plants : JA and its derivatives play significant roles in regulating physiological processes, particularly in mediating plant responses to stress. The review discusses JA biosynthesis, perception, transport, and its biological functions, highlighting its central role in plant biology (Ruan et al., 2019).

Influence on Flower Bud Formation : Research on apples shows that KODA and JA may have opposite effects on flower bud formation compared to gibberellic acids, indicating their role in reproductive development in plants (Kittikorn et al., 2010).

Medicinal Applications : JA and its derivatives show potential as drugs and prodrugs in medicinal chemistry. This review covers their synthesis, biological activities, and potential in drug development, indicating their significance beyond plant biology (Ghasemi Pirbalouti et al., 2014).

Stress Tolerance Enhancement : Seed priming and foliar application with JA enhance the salinity stress tolerance of soybean seedlings, indicating a method to improve plant growth under environmental stress (Sheteiwy et al., 2020).

Safety And Hazards

Future Directions

The use of deuterium in drug molecules, such as (+/-)-Jasmonic Acid-9,10-d2, has gained attention due to its potential to affect the pharmacokinetic and metabolic profiles of drugs . This suggests that the future research directions could involve exploring the impact of deuterium substitution on the pharmacokinetics of pharmaceuticals .

properties

IUPAC Name |

2-[2-[(Z)-2,3-dideuteriopent-2-enyl]-3-oxocyclopentyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-10H,2,5-8H2,1H3,(H,14,15)/b4-3-/i3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJFBWYDHIGLCU-KKLCAENNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC1C(CCC1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C(\[2H])/CC1C(CCC1=O)CC(=O)O)/CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50659749 | |

| Record name | {3-Oxo-2-[(2Z)-(2,3-~2~H_2_)pent-2-en-1-yl]cyclopentyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+/-)-Jasmonic Acid-9,10-d2 | |

CAS RN |

183948-71-2 | |

| Record name | {3-Oxo-2-[(2Z)-(2,3-~2~H_2_)pent-2-en-1-yl]cyclopentyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-METHYL-2-((E)-3-[1-[3-(TRIMETHYLAMMONIO)PROPYL]-4(1H)-PYRIDINYLIDENE]-1-PROPENYL)-1,3-BENZOTHIAZOL](/img/no-structure.png)

![Xanthylium, 6-(diethylamino)-1,2,3,4-tetrahydro-4-[(5,8,9,10-tetrahydro-6H-benzo[c]xanthen-11-yl)methylene]-, perchlorate (9CI)](/img/structure/B1143116.png)